2-amino-N,N,2-trimethylpropanamide
Description
Contextualization within Amide and Amino Compound Chemistry
2-amino-N,N,2-trimethylpropanamide is a molecule that incorporates two key functional groups: an amide and an amino group. Amides are characterized by a carbonyl group (C=O) bonded directly to a nitrogen atom. The specific type present in this compound is a tertiary amide, as the nitrogen atom is bonded to three carbon atoms (the carbonyl carbon and two methyl groups). chemrevise.org This N,N-disubstitution pattern is a significant feature influencing the molecule's physical and chemical properties. chemicalbook.com
Simultaneously, the compound is a primary aliphatic amine, due to the presence of an amino (-NH2) group attached to a carbon atom. chemrevise.org Primary aliphatic amines typically act as Brønsted-Lowry bases because the lone pair of electrons on the nitrogen atom is available to accept a proton (H+). chemrevise.org The presence of both the amide and the basic amino group within the same small molecule suggests a potential for diverse reactivity and use as a building block in the synthesis of more complex chemical structures. researchgate.net
Nomenclature and Structural Features Relevant to Research
The systematic IUPAC name for this compound is this compound. achemblock.com It is also sold commercially as a hydrochloride salt, this compound hydrochloride. achemblock.com The structure is built on a three-carbon propanamide backbone.
Key structural features include:
A tertiary amide group , with two methyl groups attached to the amide nitrogen (N,N-dimethyl).
A primary amino group (-NH2) located at the alpha-carbon (C2).
A quaternary alpha-carbon , which is bonded to four other non-hydrogen atoms: the amino group, the carbonyl group, and two methyl groups. This gem-dimethyl configuration at the C2 position introduces significant steric hindrance around the chiral center, which can influence its chemical reactivity.
These features are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₄N₂O |
| Molecular Weight | 130.19 g/mol |
| SMILES String | CN(C(C(C)(N)C)=O)C |
| InChI | 1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3 |
| InChIKey | MWGOOIPMWLYOOW-UHFFFAOYSA-N |
| Form | Solid |
| Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com and PubChemLite. uni.lu |
Detailed Research Findings
Specific academic literature detailing extensive research applications for this compound is limited. The compound is primarily supplied by chemical companies as a building block for early-stage discovery research. sigmaaldrich.com Suppliers note that the product is intended for researchers to explore its potential, and comprehensive analytical data is not always collected by the supplier. sigmaaldrich.com
However, computational data in the form of predicted properties are available. For instance, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated for different adducts of the compound.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 131.11789 | 128.8 |
| [M+Na]⁺ | 153.09983 | 135.1 |
| [M-H]⁻ | 129.10333 | 130.4 |
| [M+K]⁺ | 169.07377 | 136.5 |
| Data sourced from PubChemLite. uni.lu |
The presence of reactive sites—the basic amino group and the amide linkage—makes it a candidate for use in combinatorial chemistry and as a scaffold for creating larger, more complex molecules. The amino group can undergo reactions typical of primary amines, while the amide bond offers a site for potential hydrolysis or other modifications under specific chemical conditions. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,N,2-trimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(2,7)5(9)8(3)4/h7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOOIPMWLYOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 2-amino-N,N,2-trimethylpropanamide and its Salt Forms
While specific literature detailing the synthesis of this compound is not extensively available, its structure lends itself to established methodologies in amino acid and amide chemistry. The primary disconnection for its synthesis would be between the carbonyl carbon and the nitrogen of the dimethylamine (B145610), suggesting an amidation reaction as a key step.
A plausible and common route would involve the coupling of a protected 2-amino-2-methylpropanoic acid with dimethylamine. The amino group of the starting acid must be protected to prevent self-condensation and other side reactions. Common protecting groups (PGs) for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The carboxylic acid is then activated to facilitate the reaction with the weakly nucleophilic dimethylamine.
General Steps for Synthesis:
Protection: The amino group of 2-amino-2-methylpropanoic acid is protected, for example, with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). mdpi.com
Activation & Amidation: The carboxylic acid of the N-protected amino acid is activated using a coupling agent. A variety of coupling agents can be employed, such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or the formation of an activated ester. organic-chemistry.org The activated species is then reacted with dimethylamine to form the corresponding N,N-dimethyl amide.
Deprotection: The protecting group is removed from the amino group. For a Boc group, this is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Salt Formation: To obtain a stable, crystalline solid, the free base of this compound can be converted to a salt form, such as the hydrochloride salt, by treatment with an acid like hydrochloric acid. uni.lugoogle.com
An alternative approach for the synthesis of the α-amino acid precursor, 2-amino-2-methylpropanoic acid, is the Strecker synthesis . masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This method involves the reaction of a ketone (in this case, acetone) with ammonia (B1221849) and a cyanide source (like hydrogen cyanide or an alkali metal cyanide). masterorganicchemistry.comwikipedia.org The resulting α-aminonitrile can then be hydrolyzed to the desired α,α-disubstituted amino acid. masterorganicchemistry.comwikipedia.org
Role as a Building Block in Organic Synthesis
While specific examples of this compound as a building block are not prevalent in the reviewed literature, its structural motifs—a primary amine, a tertiary amide, and a gem-dimethyl group—suggest its potential utility in constructing more complex molecules.
In medicinal chemistry, α-amino amides are valuable scaffolds. The primary amino group can be a handle for further functionalization, such as acylation, alkylation, or incorporation into heterocyclic systems. For instance, similar 2-aminopyrimidine (B69317) derivatives are used as starting materials for the synthesis of fused heterocycles like imidazopyrimidines and triazolopyrimidines. mdpi.com
The gem-dimethyl group can impart specific conformational constraints on a molecule, which can be advantageous in drug design for optimizing binding to a biological target. Furthermore, the N,N-dimethylamide is a common feature in many biologically active compounds, often influencing solubility and metabolic stability.
Considerations for Analog and Derivative Synthesis
The synthesis of analogs and derivatives of this compound can be approached by systematically modifying its core structure.
| Structural Moiety to Modify | Synthetic Strategy | Potential Analogs |
| Primary Amino Group | N-alkylation, N-acylation, reductive amination, or reaction with sulfonyl chlorides. | N-alkylated derivatives, N-acylated derivatives (amides), sulfonamides. |
| N,N-Dimethylamide | Use of different secondary amines (e.g., diethylamine, morpholine) in the amidation step. | N,N-diethylpropanamide, N-morpholinylpropanamide derivatives. |
| gem-Dimethyl Group | Starting with a different ketone in a Strecker synthesis or using a different α,α-disubstituted amino acid precursor. | Cyclopentyl or cyclohexyl spirocyclic derivatives. |
The synthesis of such derivatives would generally follow the same principles of protection, coupling, and deprotection as outlined for the parent compound. The choice of reagents and reaction conditions would need to be optimized based on the specific functional groups being introduced. For example, the synthesis of N-protected amino ketones from N-protected amino acids has been demonstrated as a route to further functionalized derivatives. organic-chemistry.org
Custom Synthesis Approaches in Research
For the rapid generation of a library of related compounds for research purposes, multicomponent reactions (MCRs) are a powerful tool. The Ugi reaction , a four-component reaction, is particularly well-suited for creating peptidomimetic structures. nih.govnih.govmdpi.com
A hypothetical Ugi reaction to generate a derivative of this compound could involve:
Amine component: Ammonia or a primary amine.
Carbonyl component: Acetone.
Isocyanide component: An isocyanide (R-NC).
Carboxylic acid component: A carboxylic acid (R'-COOH).
While the classic Ugi reaction produces an α-acylamino amide, variations of this reaction could potentially be adapted to synthesize structures related to this compound. For instance, using a pre-formed imine and a convertible isocyanide could offer a pathway to the desired scaffold after subsequent chemical transformations. nih.gov The Ugi reaction is known for its high atom economy and the ability to generate diverse molecular structures in a single step, making it an attractive strategy for exploratory research. nih.govnih.govmdpi.com
The Strecker synthesis also represents a versatile custom synthesis approach. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com By varying the ketone and the amine component, a wide range of α-aminonitriles can be prepared, which can then be hydrolyzed to the corresponding amino acids and subsequently converted to the desired amides. masterorganicchemistry.comwikipedia.org Asymmetric versions of the Strecker reaction, using chiral auxiliaries or catalysts, can provide enantiomerically enriched products. wikipedia.org
Chemical Reactivity and Transformation Pathways
Reactivity of Amide and Amino Functional Groups in 2-amino-N,N,2-trimethylpropanamide
The primary amino group in this compound is a nucleophilic center, capable of participating in a variety of reactions. However, its reactivity is somewhat diminished by the adjacent bulky gem-dimethyl group. This steric hindrance can influence the kinetics of reactions involving the amino group.
The tertiary amide group is generally less reactive towards nucleophilic acyl substitution compared to primary or secondary amides. pressbooks.pub This reduced reactivity is attributed to the electron-donating nature of the two N-alkyl groups and the steric bulk around the carbonyl carbon. Hydrolysis of tertiary amides, for instance, typically requires more forcing conditions, such as prolonged heating in strong acidic or basic solutions, compared to their less substituted counterparts. masterorganicchemistry.comlibretexts.org Similarly, the reduction of tertiary amides to the corresponding amines or aldehydes requires potent reducing agents like lithium aluminum hydride (LiAlH₄) or specialized borane (B79455) reagents. acs.orgacs.orgchemistrysteps.com The use of sterically hindered reducing agents can sometimes allow for the controlled reduction to the aldehyde. acs.orgchemistrysteps.com
The primary amino group can undergo typical reactions of amines, such as acylation, alkylation, and reactions with carbonyl compounds to form imines. However, the steric environment can necessitate harsher reaction conditions or specific catalysts to achieve these transformations.
Potential for Diverse Chemical Transformations and Derivatization
The dual functionality of this compound provides a platform for a wide range of chemical transformations and the synthesis of various derivatives.
Derivatization of the Amino Group:
The primary amino group is a prime target for derivatization. Acylation with acid chlorides or anhydrides can introduce a variety of acyl groups, leading to the formation of N-acylated derivatives. Silylation is another common derivatization technique for primary amines, often employed to increase volatility for gas chromatography analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.
Interactive Data Table: Derivatization Reactions of Primary Amines
| Derivatization Method | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetyl amide |
| Silylation | BSTFA | N-trimethylsilyl amine |
| Alkylation | Methyl iodide | Secondary or tertiary amine |
These derivatization strategies not only modify the chemical properties of the molecule but are also crucial for analytical purposes, such as enhancing detectability in mass spectrometry.
Cyclization Reactions:
The presence of both an amino and an amide group within the same molecule opens up the possibility of intramolecular cyclization reactions to form heterocyclic compounds. While direct cyclization of this compound might be challenging due to the steric hindrance, analogous molecules with appropriately positioned reactive sites can undergo cyclization to form lactams or other heterocyclic systems. For instance, α-amino amides can be utilized as precursors for the synthesis of various heterocyclic structures. The gem-dimethyl group can influence the regioselectivity and stereoselectivity of such cyclization reactions. rsc.org
Synthesis of Heterocycles:
Amino amides are valuable building blocks in synthetic organic chemistry for the construction of more complex heterocyclic scaffolds. nih.gov By reacting the amino group with suitable bifunctional reagents, a variety of heterocyclic rings can be constructed. For example, reaction with β-dicarbonyl compounds could potentially lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives, although the steric hindrance of the gem-dimethyl group would likely play a significant role in the reaction outcome.
The unique structural features of this compound, particularly the sterically encumbered primary amino group and the tertiary amide, make it an interesting substrate for exploring new reaction methodologies and for the synthesis of novel chemical entities. Further research into its specific reaction pathways and the development of tailored synthetic protocols will undoubtedly unlock its full potential as a versatile building block in organic synthesis.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of 2-amino-N,N,2-trimethylpropanamide by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.
High-resolution proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the structure suggests three distinct proton environments. The integration of the signals in the spectrum corresponds to the ratio of protons in these environments, which for this molecule is expected to be 6:2:6.
gem-Dimethyl Protons (C(CH₃)₂): The six protons of the two methyl groups attached to the quaternary carbon are chemically equivalent and are expected to produce a single, sharp singlet.
Amino Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent.
N,N-Dimethyl Protons (-N(CH₃)₂): The six protons of the two methyl groups on the amide nitrogen are also equivalent and should appear as another distinct singlet. The chemical shift of this signal is influenced by the electron-withdrawing effect of the adjacent carbonyl group.
The precise chemical shifts (δ) are dependent on the solvent used for the analysis. The n+1 rule, used to predict signal splitting, indicates singlets for all proton groups in this molecule as there are no adjacent, non-equivalent protons. docbrown.info
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Group | Structure Fragment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |
| gem-Dimethyl | -C(CH ₃)₂ | ~1.2 | Singlet | 6H |
| Amino | -NH ₂ | Variable (e.g., ~1.5-3.0) | Broad Singlet | 2H |
| N,N-Dimethyl | -N(CH ₃)₂ | ~2.9 | Singlet | 6H |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four unique carbon environments. docbrown.infodocbrown.info
Carbonyl Carbon (-C=O): This carbon is highly deshielded and appears far downfield.
Quaternary Carbon (-C(CH₃)₂): The carbon atom bonded to the two methyl groups and the amino group.
gem-Dimethyl Carbons (-C(CH₃)₂): The two methyl carbons attached to the quaternary center are equivalent.
N,N-Dimethyl Carbons (-N(CH₃)₂): The two methyl carbons attached to the amide nitrogen are also equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Structure Fragment | Predicted Chemical Shift (ppm) |
| Carbonyl | -C =O | ~175-180 |
| Quaternary | -C (CH₃)₂ | ~50-60 |
| N,N-Dimethyl | -N(C H₃)₂ | ~35-40 |
| gem-Dimethyl | -C(C H₃)₂ | ~25-30 |
Nitrogen-15 (¹⁵N) NMR spectroscopy, though less sensitive, is a powerful technique for directly probing the nitrogen atoms. researchgate.net It is particularly useful for distinguishing between the two different nitrogen environments in this compound: the primary amine (-NH₂) and the tertiary amide (-N(CH₃)₂). nih.govcaltech.edu The chemical shifts in ¹⁵N NMR are highly sensitive to the hybridization and chemical environment of the nitrogen atom. nih.gov The primary amine nitrogen would appear at a significantly different chemical shift compared to the tertiary amide nitrogen, providing definitive evidence for the presence of both functional groups.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound (molar mass: 130.19 g/mol ), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used. nih.govsigmaaldrich.com
The mass spectrum would show a molecular ion peak, [M]⁺, or more commonly, a protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 131.1179. uni.lu High-resolution mass spectrometry can confirm the elemental formula (C₆H₁₄N₂O) with high accuracy.
Collision-induced dissociation (CID) of the [M+H]⁺ ion generates a series of fragment ions that are characteristic of the molecule's structure. The fragmentation of amides and amines follows predictable pathways. docbrown.infodiva-portal.org
Key expected fragmentation patterns include:
Loss of dimethylamine (B145610): Cleavage of the amide C-N bond can lead to the loss of dimethylamine ((CH₃)₂NH), resulting in a prominent acylium ion.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the primary amine is a common pathway for amines.
Loss of ammonia (B1221849): Fragmentation involving the loss of the amino group as ammonia (NH₃) can also occur. nih.gov
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
| 131.1179 | [M+H]⁺ | [C₆H₁₅N₂O]⁺ | - |
| 114.1124 | [M+H - NH₃]⁺ | [C₆H₁₂NO]⁺ | Ammonia (NH₃) |
| 86.0964 | [M+H - (CH₃)₂NH]⁺ | [C₄H₈NO]⁺ | Dimethylamine |
| 72.0808 | [C₄H₁₀N]⁺ | [C₄H₁₀N]⁺ | Carbon Monoxide, Dimethylamine |
| 58.0651 | [C₃H₈N]⁺ | [C₃H₈N]⁺ | Amide group, Methyl |
X-ray Crystallography for Solid-State Structure Determination
While NMR and MS provide evidence for connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique yields precise measurements of bond lengths, bond angles, and torsion angles.
The compound this compound is achiral. An X-ray crystal structure would reveal its preferred conformation in the solid state. Key conformational features include:
The geometry around the amide bond, which is expected to be planar.
The torsion angles defining the orientation of the bulky gem-dimethyl group relative to the plane of the amide.
The precise tetrahedral geometry around the quaternary C2 carbon.
This data provides a definitive spatial map of the molecule, confirming the stereochemical arrangement of its constituent atoms.
The solid-state packing of this compound is dictated by intermolecular forces. X-ray crystallography is unparalleled in its ability to characterize these interactions. mdpi.com The primary amine group (-NH₂) contains two hydrogen bond donors, while the carbonyl oxygen (-C=O) is a strong hydrogen bond acceptor.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic profile of a molecule. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Møller-Plesset perturbation theory) are employed to solve the Schrödinger equation for the molecular system. For a molecule like 2-amino-N,N,2-trimethylpropanamide, these calculations can determine optimized molecular geometry, electron distribution, orbital energies, and the energies of different conformational states.
While specific peer-reviewed quantum chemical studies on the electronic structure and energetics of this compound are not prominent in the available literature, the methodologies for such investigations are well-established. For instance, studies on structurally similar compounds, such as 2-amino-2-methyl-1-propanol, have utilized DFT methods (e.g., M06-2X/aug-cc-pVTZ) to investigate reaction mechanisms, such as OH-initiated degradation in the atmosphere. stackexchange.com This level of theory allows for the calculation of reaction rate coefficients and the identification of the most likely sites for chemical reactions, such as hydrogen abstraction, by analyzing the bond dissociation energies and activation barriers. stackexchange.com A similar approach for this compound would provide crucial data on its stability, reactivity, and potential metabolic pathways.
Prediction and Analysis of Computed Molecular Properties
A variety of molecular properties can be predicted using computational algorithms. These descriptors are vital in fields like medicinal chemistry for forecasting a compound's pharmacokinetic profile.
Based on its chemical structure, several key molecular properties for this compound have been calculated. These properties are summarized in the table below.
| Property | Predicted Value | Significance |
| Topological Polar Surface Area | 38.2 Ų | Predicts molecular transport properties. |
| Partition Coefficient (XlogP) | -0.6 | Indicates hydrophilicity/lipophilicity. |
| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |
| Rotatable Bond Count | 1 | Relates to conformational flexibility. |
The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens. achemblock.com It is a crucial parameter for predicting the transport properties of molecules, such as their ability to permeate cell membranes. sigmaaldrich.comuni.lu Molecules with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. achemblock.com For this compound, the calculated TPSA of 38.2 Ų suggests it has a high potential for membrane permeability.
The partition coefficient (LogP) quantifies the ratio of a compound's concentration in a biphasic system of a lipid and an aqueous solvent, indicating its lipophilicity or hydrophilicity. The predicted value, XlogP, for this compound is -0.6. harvard.edu This negative value suggests that the compound is predominantly hydrophilic, preferring aqueous environments over lipid ones. This property is a critical determinant of how a substance distributes within the body and its ability to cross lipid membranes. americanelements.com
Hydrogen bonds are critical for a molecule's solubility in water and its ability to bind to biological targets. The count of hydrogen bond donors and acceptors provides insight into these potential interactions. This compound has two hydrogen bond donors, located on the primary amine group (-NH₂). It also has two hydrogen bond acceptors: the oxygen atom of the carbonyl group (C=O) and the nitrogen of the primary amine. The nitrogen of the tertiary amide is generally not considered an acceptor due to the delocalization of its lone pair through resonance. achemblock.com
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A lower number of rotatable bonds is often associated with higher oral bioavailability. For this compound, there is one rotatable bond, which is the single bond connecting the quaternary carbon to the carbonyl group. This low number suggests limited conformational flexibility.
Predicted Collision Cross Section (CCS) Studies
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that provides information about the size, shape, and charge of an ion in the gas phase. The Collision Cross Section (CCS) is a key parameter derived from these measurements, representing the effective area of the ion as it tumbles and moves through a buffer gas. The prediction of CCS values using computational methods has become a valuable tool for the structural identification of unknown compounds, as it provides an additional data point to complement mass-to-charge ratio and retention time.
For this compound, CCS values have been predicted for various adducts using the CCSbase platform. harvard.edu These predictions are crucial for identifying the compound in complex mixtures using IM-MS.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 131.11789 | 128.8 |
| [M+Na]⁺ | 153.09983 | 135.1 |
| [M-H]⁻ | 129.10333 | 130.4 |
| [M+NH₄]⁺ | 148.14443 | 150.8 |
| [M+K]⁺ | 169.07377 | 136.5 |
| [M+H-H₂O]⁺ | 113.10787 | 124.1 |
| [M]⁺ | 130.11006 | 128.1 |
Data sourced from PubChemLite. harvard.edu
Theoretical Conformational Analysis
A comprehensive search of scientific literature reveals a notable absence of specific theoretical conformational analysis studies focused solely on this compound. While computational chemistry is a powerful tool for investigating molecular structures and energetics, it appears that this particular compound has not been the subject of dedicated research in this area.
However, valuable insights can be inferred from computational studies on structurally related molecules, such as other α,α-disubstituted amino acids and N,N-dimethyl amides. These studies provide a foundational understanding of the conformational preferences and steric effects that would likely influence the three-dimensional structure of this compound.
In general, the conformational landscape of a molecule like this compound would be determined by the rotational barriers around its single bonds. Key dihedral angles that would define its shape include the rotation around the C-C bond of the propanamide backbone and the C-N bond of the amide group.
For α,α-disubstituted amino acids, research has shown that the presence of two substituents on the α-carbon significantly restricts the available conformational space compared to their monosubstituted counterparts. nih.govjst.go.jpresearchgate.net This restriction often leads to more defined and predictable secondary structures in peptides containing these residues. nih.govresearchgate.net For instance, studies on peptides with chiral α-methylated α,α-disubstituted amino acids often show a preference for a 3(10)-helical structure. nih.govresearchgate.net
Furthermore, the N,N-dimethyl amide group introduces its own set of conformational considerations. The rotation around the C-N amide bond is known to have a significant energy barrier due to the partial double bond character arising from resonance. This typically leads to a planar or near-planar arrangement of the atoms involved in the amide bond.
While direct experimental or theoretical data for this compound is not available, a theoretical conformational analysis would likely involve computational methods such as Density Functional Theory (DFT) or ab initio calculations. nih.govrsc.orgnih.gov Such a study would aim to identify the low-energy conformers by systematically rotating the key dihedral angles and calculating the corresponding potential energy. The results would typically be presented in the form of a potential energy surface and data tables listing the relative energies and geometric parameters of the stable conformers.
Given the lack of specific data, any detailed discussion on the theoretical conformational analysis of this compound remains speculative. Future computational studies are needed to elucidate the specific conformational preferences of this compound.
Applications in Chemical Synthesis and Research
Utilization as a Key Building Block in Complex Molecule Synthesis
While specific documented examples of the direct use of 2-amino-N,N,2-trimethylpropanamide in the total synthesis of complex natural products are not prevalent in readily available literature, its structural characteristics suggest significant potential as a key building block. The core of its utility lies in its α,α-disubstituted amino acid (α,α-DAA) framework.
The parent amino acid, 2-aminoisobutyric acid (Aib), is well-known for its ability to induce helical conformations in peptides. wikipedia.org This property is attributed to the Thorpe-Ingold effect of the gem-dimethyl group, which restricts the conformational freedom of the peptide backbone. wikipedia.org By extension, this compound can be envisioned as a tool to introduce conformational rigidity into peptidomimetics or other complex molecules. The incorporation of such sterically demanding building blocks can be crucial in designing molecules with specific three-dimensional structures required for biological activity.
The synthesis of peptides containing sterically hindered amino acids, such as α,α-disubstituted α-amino acids, presents a significant challenge. acs.orgnih.gov Standard peptide coupling methods can be inefficient due to the steric hindrance around the amine and carboxylic acid functionalities. However, recent advancements have led to methods for forming highly sterically hindered peptide bonds. nih.govthieme.de These methods could potentially be adapted for the incorporation of this compound into peptide chains or other molecular scaffolds. The N,N-dimethylamide group of the title compound offers a different reactivity profile compared to a free carboxylic acid, which might be advantageous in certain synthetic strategies, potentially avoiding side reactions associated with carboxylic acid activation.
Table 1: Comparison of Related Amino Acid Building Blocks
| Compound Name | Structure | Key Features |
| 2-Aminoisobutyric acid (Aib) | H₂N-C(CH₃)₂-COOH | Induces helical conformations in peptides. wikipedia.org |
| This compound | H₂N-C(CH₃)₂-CON(CH₃)₂ | Sterically hindered, contains a tertiary amide. |
| N-methylalanine | CH₃NH-CH(CH₃)-COOH | N-alkylated amino acid, introduces flexibility. |
Strategies for Compound Library Generation and Diversification
Multicomponent reactions (MCRs) are powerful tools for the rapid generation of diverse compound libraries, a cornerstone of modern drug discovery. The Ugi four-component reaction (U-4CR) is a prominent example, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides in a single step.
The structure of this compound, featuring a primary amine, makes it a suitable component for the Ugi reaction and related MCRs. By employing this compound as the amine component, libraries of complex peptidomimetics can be generated. The inherent steric bulk of the gem-dimethyl group would lead to products with a high degree of three-dimensional complexity, which is often desirable for exploring new chemical space in drug discovery.
While direct literature examples of using this compound in Ugi reactions are scarce, the general methodology for using amino acids and their derivatives in such reactions is well-established. The primary amine of this compound would readily react with an aldehyde or ketone to form a Schiff base, which then participates in the subsequent steps of the Ugi reaction. The resulting products would incorporate the sterically demanding α,α-dimethyl-N,N-dimethylpropanamide core, offering a unique scaffold for library diversification.
Table 2: Potential Ugi Reaction Components for Library Diversification with this compound
| Component Type | Example Reactants | Resulting Structural Diversity |
| Carbonyl Compound | Formaldehyde, Benzaldehyde, Cyclohexanone | Variation in the substituent adjacent to the newly formed stereocenter. |
| Carboxylic Acid | Acetic acid, Benzoic acid, Functionalized carboxylic acids | Introduction of various acyl groups. |
| Isocyanide | tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanide | Diversity in the substituent on the newly formed amide nitrogen. |
Development as a Precursor for Advanced Chemical Entities
The functional groups present in this compound, the primary amine and the tertiary amide, serve as handles for further chemical transformations, positioning it as a precursor for more advanced chemical entities.
The primary amino group can be a site for a wide array of chemical modifications. It can undergo acylation, alkylation, arylation, and sulfonylation to introduce a variety of substituents. Furthermore, it can be used as a nucleophile in the synthesis of various heterocyclic systems. For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrimidines or other nitrogen-containing heterocycles.
The N,N-dimethylamide functionality is generally considered robust but can be transformed under specific conditions. For instance, reduction of the amide would yield a diamine, a valuable building block for the synthesis of polyamines and other complex architectures. While the direct reduction of such a sterically hindered amide would require potent reducing agents, it represents a potential pathway for structural elaboration.
The combination of these potential transformations allows for the development of this compound into a range of more complex and functionally diverse molecules. These advanced chemical entities could find applications in medicinal chemistry, materials science, and catalysis.
Table 3: Potential Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Primary Amine | Acylation | N-Acyl derivatives |
| Primary Amine | Reductive Amination | N-Alkyl derivatives |
| Primary Amine | Heterocycle Formation | Pyrimidines, Imidazoles, etc. |
| N,N-Dimethylamide | Reduction | 1,1-dimethyl-N',N'-dimethylpropane-1,2-diamine |
Emerging Research Areas and Future Perspectives
Development of Novel Synthetic Methodologies
The synthesis of α-amino amides, such as 2-amino-N,N,2-trimethylpropanamide, is a cornerstone of peptidomimetic and medicinal chemistry. prismbiolab.com While traditional methods for amide bond formation are well-established, emerging research is focused on creating more efficient, stereoselective, and environmentally benign synthetic routes.
Future synthetic strategies for this compound are likely to move beyond conventional approaches. One promising avenue is the direct amination of α-carbon atoms in carboxylic acids. Recent breakthroughs have demonstrated the potential of iron-nitrene catalysts for the directed C-H amination at the α-position of carboxylic acids. prismbiolab.com This method, if adapted for this compound, could offer a more direct and atom-economical synthesis.
Another area of development is the use of novel coupling reagents that can overcome the steric hindrance associated with α,α-disubstituted amino acids. bachem.comacs.org The synthesis of highly hindered peptide bonds remains a significant challenge, and reagents that facilitate the coupling of sterically demanding fragments are of high interest. thieme.de For instance, the development of reagents that generate highly reactive acyl fluorides or employ umpolung strategies are being explored for the synthesis of complex amides. thieme.dersc.org
Furthermore, protecting-group-free synthesis is a growing trend in organic chemistry. nih.gov The use of Lewis acid catalysts, such as those based on boron or titanium, has shown promise in the direct amidation of unprotected amino acids. nih.govrsc.org Applying these methodologies to the synthesis of this compound could significantly streamline its production by reducing the number of synthetic steps.
A simplified comparison of potential synthetic approaches is presented in Table 1.
| Methodology | Potential Advantages for this compound | Key Considerations |
| Direct C-H Amination | High atom economy, potentially fewer steps. prismbiolab.com | Catalyst development, substrate scope, and control of stereochemistry. prismbiolab.com |
| Novel Coupling Reagents | Effective for sterically hindered amides. bachem.comthieme.de | Reagent cost, toxicity of byproducts, and racemization control. bachem.com |
| Protecting-Group-Free Synthesis | Reduced synthetic steps, increased efficiency. nih.gov | Catalyst compatibility with functional groups, reaction conditions. nih.govrsc.org |
Advanced Characterization Techniques and Method Refinements
The unambiguous characterization of this compound is crucial for its application in any field. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental, emerging research focuses on refining these methods and integrating them with computational analysis for a more detailed structural and conformational understanding.
High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula. For the hydrochloride salt of this compound, predicted collision cross-section (CCS) values are available, which can be experimentally verified using ion mobility-mass spectrometry. uni.lu This technique provides an additional dimension of separation based on the ion's size and shape, offering deeper insight into its three-dimensional structure.
Predicted Collision Cross Section (CCS) Data for C₆H₁₅ClN₂O
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 131.11789 | 128.8 |
| [M+Na]⁺ | 153.09983 | 135.1 |
| [M-H]⁻ | 129.10333 | 130.4 |
Data sourced from PubChem. uni.lu
X-ray crystallography remains the gold standard for determining the solid-state structure of molecules. google.comsunway.edu.myresearchgate.netresearchgate.net Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its physical properties and for computational modeling. sunway.edu.my
In the realm of spectroscopy, vibrational circular dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. cas.cz Computational simulations of VCD spectra, when compared with experimental data, can provide definitive stereochemical assignments.
Integration with Advanced Computational Methodologies
Computational chemistry is becoming an increasingly integral part of chemical research, offering insights that can be difficult to obtain through experimental means alone. For this compound, computational methods can be employed to predict a wide range of properties and to guide experimental work.
Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular structures, vibrational frequencies (IR and Raman spectra), and NMR chemical shifts. nih.gov Such calculations can be used to interpret experimental spectra and to explore the conformational landscape of the molecule. cas.czaip.org For instance, computational studies on model amides have been used to understand how non-planarity of the amide bond affects its spectroscopic properties. cas.cz
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in solution. nih.govacs.org These simulations can be used to study its solvation, aggregation behavior, and interactions with other molecules. This is particularly relevant for understanding its potential biological activity or its properties in different solvent environments.
The prediction of supramolecular self-assembly is another area where computational methods are making significant contributions. rsc.org By modeling the intermolecular interactions, it may be possible to predict whether this compound can form higher-order structures, such as nanotubes or other aggregates, which could have novel material applications.
The synergy between advanced synthesis, characterization, and computational modeling will undoubtedly accelerate the exploration of this compound and its potential applications in the years to come.
Q & A
What are the established synthetic routes for 2-amino-N,N,2-trimethylpropanamide, and how do reaction conditions influence yield and purity?
Basic Research Question
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally related amides can guide experimental design. For example:
- Nucleophilic substitution : Adapting methods from , chloroamide intermediates (e.g., 2-chloropropanamide derivatives) could react with methylamines or ammonia to introduce amino/methyl groups.
- Acylation : As in , reacting dimethylamine with isobutyryl chloride (or a functionalized acyl chloride containing a protected amino group) may yield precursors, followed by deprotection to introduce the amino group.
- Optimization : Reaction conditions (solvent polarity, temperature, stoichiometry) significantly impact yield. For instance, sodium in ethanol (used in for thioamide synthesis) may stabilize intermediates, while excess methylating agents could improve N,N-dimethylation efficiency .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Basic Research Question
Key characterization methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups on nitrogen and the amino-bearing carbon). and highlight the use of NMR for structural validation of similar amides.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO for this compound).
- IR spectroscopy : Peaks near 1650–1700 cm for amide C=O stretching and 3300–3500 cm for NH vibrations.
- HPLC/LC-MS : For purity assessment, especially if the compound is used as a reference standard (as in ) .
How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, LogP) of this compound?
Advanced Research Question
Discrepancies in properties like solubility or LogP (e.g., reports LogP = 1.197) may arise from experimental variability (e.g., solvent systems, temperature). Mitigation strategies include:
- Cross-validation : Use multiple techniques (e.g., shake-flask method for LogP, computational models like COSMO-RS).
- Standardized protocols : Adopt OECD guidelines for solubility studies.
- Peer data comparison : Cross-reference with databases like PubChem or ECHA, ensuring alignment with empirical measurements .
What advanced strategies can optimize the enantiomeric purity of this compound for medicinal chemistry applications?
Advanced Research Question
For chiral purity:
- Asymmetric synthesis : Use chiral catalysts (e.g., Evans oxazaborolidines) during key steps like amide bond formation.
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose derivatives in HPLC) to separate enantiomers, as implied by ’s focus on stereoisomer-specific reagents.
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess .
How is this compound applied in studying enzyme inhibition or receptor interactions?
Advanced Research Question
While direct applications are not described, methodologies for related amides () suggest:
- In vitro assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) to measure affinity.
- Molecular docking : Computational modeling to predict interactions with target proteins (e.g., kinases, GPCRs).
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methyl groups) to assess impact on bioactivity .
What safety protocols are critical when handling this compound in the laboratory?
Basic Research Question
Referencing and :
- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion/inhalation .
How can researchers develop validated analytical methods for quantifying this compound in complex matrices?
Advanced Research Question
Method development steps include:
- Column selection : Reverse-phase C18 columns for HPLC, optimized with mobile phases (e.g., acetonitrile/water + 0.1% TFA).
- Detection : UV-Vis (210–220 nm for amide bonds) or tandem MS for enhanced specificity.
- Validation : Assess linearity (R > 0.99), precision (%RSD < 5%), and recovery (spiked samples) per ICH guidelines, as exemplified in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
